molecular formula C21H18N6O3 B12162713 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12162713
M. Wt: 402.4 g/mol
InChI Key: YDTMXRLXLKNNIC-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features a quinoxaline core, a pyrimidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal under acidic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be achieved through selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the quinoxaline derivative is treated with an appropriate alkyl halide.

    Formation of the Benzamide Group: The benzamide moiety is synthesized by reacting the intermediate with 4-aminobenzoyl chloride under basic conditions.

    Pyrimidine Coupling: Finally, the pyrimidine group is attached through a nucleophilic substitution reaction, where the benzamide intermediate reacts with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various functionalized aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • The compound has shown potential as an anticancer agent by inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it may interact with key enzymes involved in cancer progression, enhancing its therapeutic efficacy against various tumors .
  • Antimicrobial Effects :
    • Preliminary studies have reported antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Neuroprotective Effects :
    • Given the structural similarity to known neuroprotective agents, the compound may exhibit properties beneficial for neurodegenerative diseases such as Alzheimer's. It potentially inhibits acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
  • Anti-inflammatory and Antioxidant Activities :
    • The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro. Additionally, its antioxidant properties may contribute to cellular protection against oxidative stress .

Synthesis Methodologies

The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions:

  • Formation of Quinoxaline Derivatives : Starting from readily available precursors, quinoxaline structures are synthesized through cyclization reactions.
  • Pyrimidine Integration : Subsequent reactions introduce pyrimidine moieties via nucleophilic substitution or coupling methods.
  • Final Assembly : The benzamide linkage is formed through amide bond formation techniques, often utilizing coupling agents to enhance yield and purity.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2Antimicrobial TestingShowed effective inhibition against multiple bacterial strains with varying mechanisms.
Study 3Neuroprotective PotentialIndicated inhibition of acetylcholinesterase activity comparable to established drugs .

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and 2,3-dihydroquinoxaline share the quinoxaline core.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine share the pyrimidine moiety.

    Benzamide Derivatives: Compounds like 4-aminobenzamide and N-(4-aminophenyl)benzamide share the benzamide group.

Uniqueness

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide is unique due to its combination of the quinoxaline, pyrimidine, and benzamide groups. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Biological Activity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(pyrimidin-2-ylamino)benzamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

The compound has a molecular formula of C20H20N6O3C_{20}H_{20}N_{6}O_{3} and a molecular weight of 392.4 g/mol. Its structure features a quinoxaline moiety, which is known for its pharmacological potential, and a pyrimidine derivative that may enhance its biological efficacy.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The quinoxaline and pyrimidine components are known to influence several pathways, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Research has shown that derivatives of quinoxaline exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that quinoxaline derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced proliferation rates .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoxaline derivatives are known to possess antibacterial and antifungal properties. In vitro studies revealed that similar compounds exhibited significant inhibition against pathogenic microorganisms, suggesting potential use in treating infectious diseases .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies have indicated that quinoxaline derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Research Findings

Study Biological Activity Findings
Study 1AnticancerInduced apoptosis in cancer cells with IC50 values in the low micromolar range.
Study 2AntimicrobialSignificant inhibition against E. coli and S. aureus with MIC values below 10 µg/mL.
Study 3NeuroprotectionAChE inhibition with IC50 values comparable to established drugs like donepezil.

Case Studies

  • Anticancer Efficacy : In a controlled study involving various cancer cell lines, this compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins.
  • Neuroprotective Assessment : A study assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death, supporting its potential role in neurodegenerative disease management.

Properties

Molecular Formula

C21H18N6O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H18N6O3/c28-18(14-6-8-15(9-7-14)25-21-23-10-3-11-24-21)22-12-13-27-17-5-2-1-4-16(17)26-19(29)20(27)30/h1-11H,12-13H2,(H,22,28)(H,26,29)(H,23,24,25)

InChI Key

YDTMXRLXLKNNIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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